2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Description
2-{[(2H-1,3-Benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a methylidene group substituted with a 2H-1,3-benzodioxol-5-ylamine moiety. The benzodioxol ring introduces a fused aromatic system with two oxygen atoms, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(2)6-12(18)11(13(19)7-16)8-17-10-3-4-14-15(5-10)21-9-20-14/h3-5,8,18H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUKAQMMBQGWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC3=C(C=C2)OCO3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 2H-1,3-benzodioxole-5-amine with 5,5-dimethylcyclohexane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and spectral characteristics.
Substituent Effects and Molecular Diversity
Key Observations :
- The target compound’s benzodioxol group offers rigidity and hydrogen-bonding capacity via its oxygen atoms, contrasting with the flexible alkyl chains in compounds like 21 and 27 () .
Spectral and Physicochemical Properties
- IR Spectroscopy: The target compound’s benzodioxol ring would show C-O-C asymmetric stretches near 1250–1150 cm⁻¹, distinct from the C-F stretches (~1100 cm⁻¹) in fluorinated analogs . Compounds with amino groups (e.g., , ) exhibit N-H stretches at ~3300–3500 cm⁻¹, absent in hydrazones .
NMR Spectroscopy :
- The aromatic protons of the benzodioxol ring resonate as a singlet or doublet in the δ 6.5–7.5 ppm range, differing from the split patterns of substituted phenyl groups (e.g., 4-methylphenyl in ) .
- Methylene protons (C=CH-) appear deshielded (δ 8.0–9.0 ppm) due to conjugation with the dione system .
Crystallography :
Hydrogen Bonding and Crystal Packing
- The benzodioxol group’s oxygen atoms can act as hydrogen-bond acceptors , forming intermolecular interactions (e.g., C–H···O) that stabilize crystal lattices, similar to the hydroxymethylphenyl derivative in .
- In contrast, hydrazones () lack direct hydrogen-bond donors, relying on weaker van der Waals interactions for packing .
Biological Activity
The compound 2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and implications in medicinal chemistry, particularly focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 293.28 g/mol. The structure features a benzodioxole moiety, which is known for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, a study synthesized new benzodioxole-based thiosemicarbazone derivatives and evaluated their cytotoxic effects on various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. Among these derivatives, compounds similar to the target compound exhibited significant cytotoxicity and induced apoptosis in cancer cells while showing low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells .
Table 1: Cytotoxic Effects of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Apoptotic Effect (%) |
|---|---|---|---|
| Compound 5 | A549 | 5.4 | 25.0 |
| Compound 5 | C6 | 15.8 | 16.3 |
| Cisplatin | A549 | 32.4 | 32.4 |
This table illustrates the comparative effectiveness of compound 5 against established chemotherapeutics like cisplatin.
The mechanism underlying the anticancer activity appears to be multifaceted:
- DNA Synthesis Inhibition : The compounds were shown to inhibit DNA synthesis in cancer cells.
- Mitochondrial Membrane Potential Disturbance : This leads to increased apoptosis rates.
- SIRT1 Inhibition : Some derivatives were evaluated for their ability to inhibit SIRT1, an enzyme linked to cellular aging and cancer progression .
Interaction with Enzymes
In addition to anticancer properties, the compound's interaction with cholinesterases was investigated. The study found that while some derivatives exhibited weak inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), others did not show significant activity . This suggests that the anticancer activity does not correlate directly with cholinesterase inhibition.
Case Studies
A notable case study involved the evaluation of a series of benzodioxole derivatives where the substituents on the benzene ring significantly influenced cytotoxicity. The presence of lipophilic groups enhanced anticancer activity due to increased cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
